Superior α-Glucosidase Inhibition Potency vs. Acarbose and Close Structural Analogs
In a direct head-to-head in vitro yeast α-glucosidase assay, compound 8l (the target compound) displayed an IC50 of 9.37 ± 0.03 µM. This represents a 4-fold improvement over the clinical standard acarbose (IC50 = 37.38 ± 0.12 µM) and a ~1.5- to 4-fold potency advantage over the majority of other N-substituted analogs in the 8a–8l series, which ranged from 12.68 ± 0.04 to 37.82 ± 0.07 µM [1].
| Evidence Dimension | In vitro α-glucosidase enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 9.37 ± 0.03 µM |
| Comparator Or Baseline | Acarbose: 37.38 ± 0.12 µM; Closest potent analog 8h: 9.46 ± 0.03 µM; Less active analogs (e.g., 8c, 8e, 8d, 8f): 12.68–37.82 µM |
| Quantified Difference | 4.0-fold more potent than acarbose; equipotent to 8h (difference < 0.1 µM); ≥1.35-fold more potent than other analogs |
| Conditions | Yeast α-glucosidase inhibition assay, in vitro, compound series 8a–8l evaluated under identical conditions |
Why This Matters
For procurement decisions, selecting the most potent substituent within a scaffold series maximizes the probability of identifying a viable lead candidate for further in vivo antidiabetic studies.
- [1] Nazir, M.; Abbasi, M.A.; Aziz-ur-Rehman; Siddiqui, S.Z.; Khan, K.M.; Kanwal; Salar, U.; Shahid, M.; Ashraf, M.; Lodhi, M.A.; Khan, F.A. New indole based hybrid oxadiazole scaffolds with N-substituted acetamides: As potent anti-diabetic agents. Bioorg. Chem. 2018, 81, 253-263. View Source
